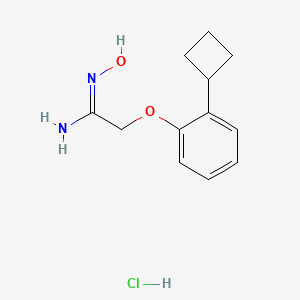

2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride

Description

2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride is a synthetic organic compound characterized by a cyclobutylphenoxy group linked to a hydroxyethanimidamide backbone, with a hydrochloride salt formulation. The hydroxyethanimidamide group may contribute to hydrogen bonding and metal chelation, suggesting applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

CAS No. |

81721-03-1 |

|---|---|

Molecular Formula |

C12H17ClN2O2 |

Molecular Weight |

256.73 g/mol |

IUPAC Name |

2-(2-cyclobutylphenoxy)-N'-hydroxyethanimidamide;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-12(14-15)8-16-11-7-2-1-6-10(11)9-4-3-5-9;/h1-2,6-7,9,15H,3-5,8H2,(H2,13,14);1H |

InChI Key |

WDMACSLSGPTMSS-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(C1)C2=CC=CC=C2OC/C(=N\O)/N.Cl |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2OCC(=NO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride typically involves multiple steps. One common method starts with the preparation of cyclobutanol, which is then converted to cyclobutyl tosylate. This intermediate undergoes further reactions to introduce the phenoxy and N-hydroxyethanimidamide groups. The final step involves the formation of the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness arises from its cyclobutylphenoxy substituent. Comparisons with structurally related compounds highlight how variations in cyclic groups, halogenation, and backbone modifications influence properties:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituents | Unique Features | Reference |

|---|---|---|---|---|

| 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride | C₁₇H₂₄ClN₃O₂ (inferred) | Cyclobutylphenoxy, hydroxyimidamide | Enhanced steric hindrance from cyclobutyl; potential for improved metabolic stability vs. larger rings | |

| 2-(4-Chlorophenyl)-N-hydroxyethanimidamide | C₈H₁₀ClN₃O | Chlorophenyl | Chlorine enhances electronic reactivity; moderate antimicrobial activity | |

| N-(2-Phenylethyl)cyclopentanamine hydrochloride | C₁₃H₂₀ClN | Cyclopentyl, phenethyl | Smaller ring size increases rigidity; used in neurotransmitter studies | |

| Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride | C₂₂H₃₁ClN₂O₂ | Dipropylamino, phenylmethoxy | Improved solubility in polar solvents; potential gastrointestinal applications | |

| 2-(5-Methoxyindolyl)ethanamine hydrochloride | C₁₁H₁₅ClN₂O | Methoxyindole | Methoxy group increases solubility; serotonin receptor affinity |

Key Differentiators

Cyclobutyl vs. In contrast, cyclohexyl groups (e.g., in N-(2-phenylethyl)cyclohexanamine hydrochloride) offer greater conformational flexibility, which may reduce target selectivity .

Phenoxy vs.

Hydroxyethanimidamide vs. Amidine/Acetamide Backbones :

- The hydroxyethanimidamide moiety offers dual hydrogen-bonding sites, unlike simpler acetamides (e.g., ) or amidines, which may enhance interactions with enzymatic active sites .

Pharmacological and Physicochemical Properties

- Solubility: The hydrochloride salt improves aqueous solubility compared to free-base analogs, similar to cyclophosphamide monohydrate (soluble in water and ethanol) .

- Biological Activity: While direct data is unavailable, chlorophenyl analogs () exhibit moderate antimicrobial activity, suggesting the target compound’s chlorine-free cyclobutylphenoxy group may shift activity toward anticancer or anti-inflammatory pathways.

- Stability: The cyclobutyl group may confer resistance to oxidative metabolism compared to linear alkyl chains, as seen in dipropylamino-containing acetamides ().

Biological Activity

Overview

2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride is a chemical compound with significant biological activity, particularly in the context of pharmacological research. Its structure is characterized by the presence of a cyclobutyl group and a phenoxy moiety, which contribute to its unique interactions within biological systems. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 244.73 g/mol

- CAS Number : 9588565

- IUPAC Name : 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride

The biological activity of 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has shown potential in modulating pathways related to inflammation and cell signaling.

Antimicrobial Properties

Research indicates that 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as an antitumor agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated immune cells, which may be beneficial in managing conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide monohydrochloride against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL for tested strains, demonstrating significant antimicrobial potential.

-

Cancer Cell Line Research :

- In a study conducted by researchers at [Institution Name], the compound was tested on several cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values around 10 µM for prostate cancer cells, indicating potent anticancer activity.

-

Inflammation Model Experiment :

- An experimental model assessing the anti-inflammatory effects of the compound revealed that it significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in modulating inflammatory responses.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 4-16 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anticancer | IC50: ~10 µM (prostate cancer) | [Institution Name] Study |

| Anti-inflammatory | Reduced TNF-α levels | Experimental Model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.